REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([CH2:8][CH2:9]O)=[C:6]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[N:5]=[CH:4][N:3]=1.C(Cl)(Cl)[Cl:18]>O(Cl)Cl.[P]>[Cl:1][C:2]1[C:7]([CH2:8][CH2:9][Cl:18])=[C:6]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[N:5]=[CH:4][N:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
340 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC(=C1CCO)C1=CC=CC=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
phosphorus oxy chloride
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O(Cl)Cl.[P]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
solvents were removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
The resulting oil was diluted with dichloromethane (50 mL)
|
Type
|
WASH
|
Details
|
washed with 10% NaHCO3 (10 mL) and brine (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=NC(=C1CCCl)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 150 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |